4,5-Dimethyl-1,2-dithiol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-1,2-dithiol-3-one is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithioles, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2-dithiol-3-one typically involves the reaction of O-isopropyl S-3-oxobutan-2-yl dithiocarbonate with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-1,2-dithiol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the molecule, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4,5-Dimethyl-1,2-dithiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,2-dithiol-3-one involves its ability to donate sulfur atoms, which can interact with various molecular targets. This interaction can modulate different biochemical pathways, leading to its observed pharmacological effects. For instance, it can act as a hydrogen sulfide donor, influencing cellular signaling pathways and exerting protective effects against oxidative stress .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: This compound is structurally similar but contains oxygen atoms instead of sulfur.
Benzene-1,2-dithiol: Another sulfur-containing compound, known for its use in the synthesis of metal complexes and as a ligand in coordination chemistry.
Uniqueness: 4,5-Dimethyl-1,2-dithiol-3-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to donate sulfur atoms and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
35659-69-9 |
---|---|
Molecular Formula |
C5H6OS2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
4,5-dimethyldithiol-3-one |
InChI |
InChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3 |
InChI Key |
KEAHYHMUZVNUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.